molecular formula C15H24N4O3 B1447159 2-(Butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylic acid CAS No. 1493764-37-6

2-(Butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylic acid

Cat. No.: B1447159
CAS No.: 1493764-37-6
M. Wt: 308.38 g/mol
InChI Key: DNWINVBYPBYEOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C15H24N4O3 and its molecular weight is 308.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(butylamino)-4-[(4-hydroxycyclohexyl)amino]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-2-3-8-16-15-17-9-12(14(21)22)13(19-15)18-10-4-6-11(20)7-5-10/h9-11,20H,2-8H2,1H3,(H,21,22)(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWINVBYPBYEOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC=C(C(=N1)NC2CCC(CC2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

  • 2-(Butylamino)-4-aminopyrimidine: A simpler analog lacking the hydroxycyclohexyl group.

  • 4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylic acid: A derivative missing the butylamino group.

  • 2-(Methylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylic acid: A similar compound with a methyl group instead of a butyl group, affecting its reactivity and application.

Biological Activity

The compound 2-(Butylamino)-4-(((1R,4R)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article summarizes the current understanding of its biological activity based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H22N4O3\text{C}_{14}\text{H}_{22}\text{N}_{4}\text{O}_{3}

This structure includes a butylamino group, a hydroxycyclohexyl moiety, and a carboxylic acid functional group, which are critical for its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Anticancer Activity
  • Antimicrobial Activity

Anticancer Activity

Studies have demonstrated that the compound shows significant anticancer properties. For instance, in vitro assays using human lung adenocarcinoma (A549) cells revealed that the compound reduced cell viability significantly compared to controls. The mechanism of action appears to involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific signaling pathways associated with tumor growth.

Table 1: Anticancer Activity Data

CompoundCell LineConcentration (µM)Viability (%)Reference
This compoundA54910066
CisplatinA54910050

The anticancer effects are attributed to the compound's ability to interact with various cellular targets, including enzymes involved in cell cycle regulation and apoptosis pathways. The presence of the carboxylic acid group enhances its solubility and bioavailability, facilitating better interaction with biological targets.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising results against various bacterial strains. It was evaluated against multidrug-resistant pathogens such as Klebsiella pneumoniae and Staphylococcus aureus.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Klebsiella pneumoniae32
Staphylococcus aureus16

Case Studies

A notable study focused on the compound's efficacy against resistant bacterial strains. The results indicated that it could serve as a potential lead for developing new antibiotics due to its ability to inhibit bacterial growth effectively without significant cytotoxicity towards human cells.

Case Study: Efficacy Against Burkholderia pseudomallei

In a specific case study involving Burkholderia pseudomallei, the causative agent of melioidosis, the compound exhibited antibacterial activity by stabilizing proteins involved in bacterial metabolism. This was assessed through fluorescence-based thermal shift assays, highlighting its potential as a therapeutic agent for treating infections caused by this pathogen .

Scientific Research Applications

Cancer Treatment

One of the most significant applications of 2-(Butylamino)-4-(((1R,4R)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylic acid is its role as a Mer kinase inhibitor. Abnormal activation of Mer kinase has been implicated in various cancers, including acute lymphoblastic leukemia and myeloid leukemia. Research indicates that this compound can effectively inhibit Mer kinase activity, leading to reduced tumor growth and enhanced apoptosis in cancer cells.

Case Study: UNC1062

A study published in Nature demonstrated that UNC1062 (the compound's designation) showed potent inhibition of Mer kinase, resulting in decreased proliferation of cancer cells and increased sensitivity to chemotherapeutic agents . The study highlights the potential for this compound in combination therapies for cancer treatment.

Neurological Disorders

Research has also indicated that compounds similar to this compound may have neuroprotective effects. The modulation of neuroinflammatory pathways could provide therapeutic benefits for conditions such as Alzheimer's disease and multiple sclerosis.

Case Study: Neuroprotective Effects

In preclinical studies, derivatives of this compound were shown to reduce neuroinflammation and improve cognitive function in animal models of Alzheimer’s disease. The mechanism involved the inhibition of pro-inflammatory cytokines and enhancement of neurotrophic factors .

Drug Development

The compound's unique structure makes it a candidate for further drug development. Its ability to interact with various biological targets suggests potential applications beyond oncology and neurology.

Research Findings

  • Pharmacokinetics : Studies have shown favorable absorption and distribution characteristics, making it suitable for oral administration.
  • Safety Profile : Preliminary toxicity assessments indicate a manageable safety profile, warranting further clinical investigation.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
UNC1062Mer Kinase Inhibition0.5
Similar Compound ANeuroprotection0.8
Similar Compound BAnti-inflammatory1.2

Table 2: Pharmacokinetic Properties

PropertyValue
Oral Bioavailability>70%
Half-life6 hours
MetabolismHepatic

Chemical Reactions Analysis

Hydrolysis of Ethyl Ester Precursor

The carboxylic acid derivative is synthesized via base-catalyzed hydrolysis of its ethyl ester precursor, ethyl 2-(butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)amino)pyrimidine-5-carboxylate (CAS: 1951445-20-7). This reaction proceeds under mild conditions to avoid decomposition of the sensitive trans-4-hydroxycyclohexylamino group .

Reaction Conditions and Yield

ParameterValue
ReagentsNaOH (2.0 equiv)
SolventTHF/H₂O (3:1 v/v)
TemperatureRoom temperature (25°C)
Reaction Time12 hours
Yield>99% (crude)
PurificationAcidification (HCl to pH 3–4)

The hydrolysis mechanism involves nucleophilic attack by hydroxide ions at the ester carbonyl, followed by deprotonation and elimination of ethanol. The product precipitates upon acidification due to its low solubility in acidic media .

Amide Bond Formation

The carboxylic acid undergoes activation and coupling with amines to form amide derivatives, a critical step in modifying its pharmacological properties.

Representative Amide Couplings

Amine PartnerCoupling ReagentSolventYieldApplication
4-SulfamoylbenzylamineHATU/DIPEADMF85%JAK inhibitor synthesis
(1R,3R,4R)-3-hydroxy-4-methylcyclohexylamineEDCI/HOBtDCM78%Solid-form drug development
Piperidin-3-yl derivativesHOBt/DCCTHF72%Kinase-targeting probes

Activation typically employs carbodiimides (e.g., EDCI) or uronium salts (e.g., HATU) with catalytic HOAt or DMAP. The reaction is sensitive to steric hindrance from the trans-4-hydroxycyclohexyl group, requiring optimized stoichiometry .

Salt Formation

The compound forms sodium salts under basic conditions, enhancing solubility for formulation purposes.

Stability Under Oxidative and Reductive Conditions

The pyrimidine core and cyclohexanol moiety exhibit moderate stability:

ConditionOutcome
H₂O₂ (3%, 24h)No degradation (HPLC)
NaBH₄ (excess, MeOH)Partial reduction of amide (10% byproduct)
Light (UV, 48h)5% decomposition

Functionalization at the Pyrimidine Ring

The C4-amino group participates in nucleophilic substitution with electrophiles:

ReactantProductYield
Acetyl chlorideN-acetyl derivative90%
Methyl iodideN-methylated analog65%

Reactions occur in DMF with K₂CO₃ as a base, retaining stereochemistry at the cyclohexanol group .

Degradation Pathways

Under harsh acidic or thermal conditions (>100°C), the compound undergoes:

  • Decarboxylation : Loss of CO₂ at C5 (major pathway).

  • Ring-opening : Cleavage of the pyrimidine ring (minor pathway).

Preparation Methods

Starting Materials and Initial Steps

  • The key intermediate is often a substituted pyrimidine derivative bearing leaving groups or reactive sites at the 2- and 4-positions.
  • The hydroxycyclohexylamine is prepared or procured as the (1r,4r)-4-hydroxycyclohexylamine enantiomer to ensure stereochemical integrity.

Introduction of the Butylamino Group

  • The butylamino substituent is introduced via nucleophilic substitution on a suitable pyrimidine precursor, typically a halogenated pyrimidine such as 2-chloropyrimidine-5-carboxylic acid derivatives.
  • The reaction is carried out in organic solvents under controlled temperature, often with base catalysis to facilitate substitution.

Coupling with (1r,4r)-4-hydroxycyclohexylamine

  • The 4-position amino substituent is introduced by reaction of the pyrimidine intermediate with (1r,4r)-4-hydroxycyclohexylamine.
  • This step is usually performed under mild heating in solvents like ethanol or dimethylformamide (DMF), with or without catalysts.
  • The stereochemistry is preserved by using enantiomerically pure amine.

Carboxylic Acid Formation and Purification

  • The carboxylic acid group at the 5-position is either retained from the starting material or introduced by oxidation/hydrolysis steps.
  • Purification is achieved by crystallization, extraction, and drying, often after drying over sodium sulfate and concentration of organic layers.

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields reported for the synthesis of this compound or closely related analogs in the patent literature:

Step Reagents/Conditions Temperature Time Yield (%) Notes
Nucleophilic substitution (butylamino) Butylamine, base, organic solvent (e.g., ethanol) 25–60 °C 1–3 hours 70–80 Drying over Na2SO4, concentration step
Coupling with (1r,4r)-4-hydroxycyclohexylamine (1r,4r)-4-hydroxycyclohexylamine, solvent (ethanol/DMF) 40–80 °C 2–5 hours 75–85 Stereochemical control essential
Carboxylic acid formation/purification Hydrolysis or oxidation, acid/base workup 20–80 °C 1–2 hours 80–90 Crystallization and filtration

Representative Experimental Procedure (From Patent US9567326B2)

  • The combined organic layers after substitution reactions are dried over sodium sulfate and concentrated under reduced pressure.
  • The residue is purified by recrystallization from ethanol or ethyl acetate to yield the target compound as a solid.
  • The final compound is characterized by standard analytical techniques (NMR, mass spectrometry) confirming the substitution pattern and purity.

Analytical Data and Purity Considerations

  • Purity is typically >98% as confirmed by chromatographic and spectroscopic methods.
  • The stereochemistry of the hydroxycyclohexyl substituent is verified by chiral HPLC and NMR.
  • Mass spectrometry confirms molecular weight consistent with 2-(Butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylic acid.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with ethyl ester precursors (e.g., ethyl 2-(butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate) via nucleophilic substitution or coupling reactions. and suggest ester intermediates are common in pyrimidine synthesis.
  • Step 2 : Hydrolyze the ester group using NaOH (60°C, pH 5 post-hydrolysis) to yield the carboxylic acid derivative. This step is critical for purity; acidification with dilute HCl precipitates the product .
  • Optimization : Refluxing with amines (e.g., 2-phenylethylamine) under controlled conditions (e.g., DMSO:water solvent systems) improves substitution efficiency .
    • Key Data :
  • Ethyl ester hydrolysis typically achieves >90% yield when reaction pH and temperature are tightly controlled .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • 1H NMR : Confirm substituent positions (e.g., butylamino and cyclohexylamino groups) via chemical shifts. For example, aromatic protons in pyrimidine rings appear at δ 6.5–8.5 ppm, while alkyl groups resonate at δ 1.0–2.5 ppm .
  • HRMS : Validate molecular weight (e.g., calculated vs. observed m/z for C₁₅H₂₆N₄O₃). Discrepancies >2 ppm suggest impurities or incorrect functionalization .
  • Melting Point : Compare with literature values (e.g., analogs like 4-amino-2-hydroxy-5-pyrimidinecarboxylic acid melt at 216–218°C) to assess crystallinity .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodology :

  • Storage : Store in airtight containers at –20°C to prevent hydrolysis of the carboxylic acid group. Avoid exposure to moisture, as analogs like 4-amino-2-(ethylthio)pyrimidine-5-carboxylic acid degrade rapidly in humid environments .
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products like free amines or oxidized species .

Advanced Research Questions

Q. How can structural modifications (e.g., substituent variations) influence the compound’s biological activity?

  • Methodology :

  • SAR Analysis : Compare with analogs (e.g., 2-amino-4-oxo-thieno[2,3-d]pyrimidines in ). For instance:
  • Hydrophobic substituents (e.g., butylamino) enhance membrane permeability but may reduce solubility.
  • Hydroxycyclohexyl groups improve hydrogen-bonding interactions with target proteins, as seen in kinase inhibitors .
  • Data-Driven Design : Use computational tools (e.g., molecular docking) to predict binding affinities before synthesizing derivatives .

Q. How should researchers resolve contradictions in synthetic yield data across similar pyrimidine derivatives?

  • Case Study :

  • : Reports 72–96% yields for thieno-pyrimidines via thiourea coupling.
  • : Achieves 70% yield for pyrimidine-5-carbonitriles using 2-methylthiopyrimidine precursors.
    • Resolution Strategies :
  • Parameter Optimization : Adjust reaction time (e.g., overnight reflux vs. 6 hours) and catalyst loading (e.g., EDCI/HOBT in ).
  • Byproduct Analysis : Use UPLC (as in ) to identify side products (e.g., unhydrolyzed esters or dimerized species) that reduce yield .

Q. What advanced analytical methods are recommended for detecting and quantifying process-related impurities?

  • Methodology :

  • UPLC-PDA/MS : Resolve impurities like unreacted esters or hydrolyzed byproducts (e.g., 4-((3-chloro-4-methoxybenzyl)amino)-2-methylpyrimidine-5-carboxylic acid) with <0.1% detection limits .
  • Reference Standards : Use structurally characterized impurities (e.g., 2-chloro-4-fluoro-5-(2,6-dioxopyrimidin-1-yl)benzoic acid) for calibration .
    • Data Interpretation :
  • Impurity profiles must comply with ICH Q3A guidelines (e.g., ≤0.15% for unknown impurities in APIs) .

Q. How can researchers validate the compound’s role in target-specific assays (e.g., enzyme inhibition)?

  • Methodology :

  • Assay Design : Use fluorescence polarization or SPR to measure binding kinetics. For example, pyrimidine carboxylates in show nM affinity for serine/threonine kinases.
  • Control Experiments : Include negative controls (e.g., 4-amino-5-methylpyrimidine in ) to rule out nonspecific interactions .
    • Data Validation :
  • IC₅₀ values should be reproducible across ≥3 independent experiments with SEM <10% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(Butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(Butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.